Pumiliotoxin A

Cardiotonic activity Positive inotropy Structure-activity relationship

Pumiliotoxin A (PTX-A, also designated alkaloid 307A) is an indolizidine alkaloid first isolated from the skin of the Panamanian poison frog Dendrobates pumilio (now Oophaga pumilio). It belongs to the pumiliotoxin-A class characterized by a 6-alkylidene-8-hydroxy-8-methylindolizidine core bearing a ten-carbon side chain with a single 6'-hydroxy substituent.

Molecular Formula C19H33NO2
Molecular Weight 307.5 g/mol
CAS No. 67054-00-6
Cat. No. B1240442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePumiliotoxin A
CAS67054-00-6
Synonymsalkaloid 307A from Dendrobates
pumiliotoxin A
Molecular FormulaC19H33NO2
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O
InChIInChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14?,17-,18?,19-/m0/s1
InChIKeyCUBVJLHFQCEJGM-BQAOJKSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pumiliotoxin A (CAS 67054-00-6): What Procurement Specialists Need to Know About This Indolizidine Alkaloid


Pumiliotoxin A (PTX-A, also designated alkaloid 307A) is an indolizidine alkaloid first isolated from the skin of the Panamanian poison frog Dendrobates pumilio (now Oophaga pumilio) [1]. It belongs to the pumiliotoxin-A class characterized by a 6-alkylidene-8-hydroxy-8-methylindolizidine core bearing a ten-carbon side chain with a single 6'-hydroxy substituent [1]. PTX-A is the structurally simplest biologically active member of this alkaloid family and serves as a critical baseline comparator for defining the pharmacophore requirements of pumiliotoxin-driven cardiotonic, myotonic, and sodium-channel-modulating activities [2]. Its molecular formula is C19H33NO2 with a molecular weight of 307.47 g/mol [3].

Research Context
Indolizidine alkaloid research probe
Selection Rationale
Minimally hydroxylated pumiliotoxin; reported low-activity baseline
Use Context
Supports sodium channel / cardiotonic SAR studies

Pumiliotoxin A Procurement: Why In-Class Alkaloid Substitution Invalidates Pharmacological Conclusions


Within the pumiliotoxin class, seemingly minor structural alterations produce extreme functional divergence that precludes generic interchange. PTX-A differs from pumiliotoxin B (PTX-B) by the absence of a single 7'-hydroxy group on its 6-alkylidene side chain, yet this deletion reduces cardiotonic potency by approximately 18-fold and abolishes detectable sodium channel-dependent phosphoinositide turnover [1]. Conversely, addition of a 7-axial-hydroxy group to PTX-A (yielding allopumiliotoxin 323B) converts a weak partial agonist into a potent positive inotrope and chronotrope [1]. PTX-251D, which entirely lacks side-chain hydroxylation, functions as a cardiac depressant—the pharmacological opposite of its hydroxylated congeners [1]. These data demonstrate that pumiliotoxins cannot be treated as a commodity class; each congener occupies a distinct position in multidimensional pharmacological space defined by side-chain hydroxylation pattern, stereochemistry, and alkylidene chain length [2].

Target
PTX-A
6'-OH only; no 7'-OH
Potential Substitute
PTX-B
Contains 7'-OH
Absence of 7'-OH may shift cardiotonic potency and sodium channel activation profiles.
Target
PTX-A
No 7-OH on indolizidine
Potential Substitute
AlloPTX 323B
7-axial-OH added
Gain of 7-axial-OH may convert weak partial activity to marked positive inotropy and chronotropy.
Target
PTX-A
Single 6'-OH side chain
Potential Substitute
PTX-251D
No side-chain OH
Side-chain hydroxylation loss may reverse functional class to cardiac depressant.

Pumiliotoxin A Comparative Evidence Guide: Quantified Differentiation Against Closest Structural Analogs


Cardiotonic Inotropic Potency: PTX-A Exhibits ~18-Fold Lower Potency and Reduced Efficacy Relative to PTX-B in Guinea Pig Atrial Strips

In spontaneously beating guinea pig atrial strip preparations, pumiliotoxin A (PTX-A), which lacks the side-chain 7'-hydroxy group present in PTX-B, produces only a 2-fold increase in force of contracture at a concentration of 54 µM, with minimal effects on atrial rate [1]. In contrast, PTX-B elicits a 3- to 5-fold increase in contractile force with a half-maximal effective concentration (EC50) of approximately 3 µM, and a 2- to 3-fold increase in atrial rate with an EC50 of approximately 6 µM [1]. The approximately 18-fold rightward shift in concentration for PTX-A (54 µM vs. 3 µM) coupled with reduced maximal efficacy (2-fold vs. 3- to 5-fold increase) establishes PTX-A as a distinctly weaker cardiotonic agent [1].

Cardiotonic Potency
Head-to-head
~18-fold lower potency
PTX-A: 2-fold force at 54 µM; minimal chronotropic effect
PTX-B: 3–5× force; EC50 ~3 µM (inotropic); EC50 ~6 µM (chronotropic)
Supports 7'-OH contribution to cardiotonic endpoint context.
Guinea pig atrial strips; inotropic/chronotropic endpoints.
Cardiotonic activity Positive inotropy Structure-activity relationship

Calcium-Dependent ATPase Inhibition: PTX-A Is Significantly Less Potent Than PTX-B in Sarcoplasmic Reticulum Ca2+-ATPase Assays

In sarcoplasmic reticulum vesicles isolated from frog and rat hind-limb muscles, pumiliotoxins A and B both inhibit Ca2+-dependent ATPase activity, but PTX-A is reported to be much less potent than PTX-B [1]. PTX-B displays a Ki for Ca2+-ATPase inhibition ranging between 22 and 36 µM in both rat and frog sarcoplasmic reticulum preparations, acting through a noncompetitive mechanism with respect to calcium that is not readily reversible [1]. Although a discrete Ki value for PTX-A was not reported in the same study, the explicit potency ranking of PTX-A as much less potent than PTX-B confirms that the absence of the 7'-hydroxy group attenuates calcium pump inhibition [1]. This differential Ca2+-ATPase inhibition is proposed to underlie the alkaloid-elicited prolongation of twitch in intact muscle [1].

Ca2+-ATPase Inhibition
Class-level
PTX-A much less potent than PTX-B
PTX-A: discrete Ki not reported
PTX-B: Ki = 22–36 µM (noncompetitive vs Ca2+)
Reported Ca2+-ATPase inhibition context supports ECC study fit.
SR vesicles; frog/rat hind-limb muscle.
Calcium ATPase inhibition Sarcoplasmic reticulum Muscle contractility

Sodium Channel Activation and Phosphoinositide Turnover: PTX-A Exhibits Minimal Activity Whereas PTX-B Markedly Stimulates Both Endpoints

In guinea pig cerebral cortical synaptoneurosomes, pumiliotoxin B (PTX-B) markedly stimulates both sodium influx and phosphoinositide breakdown, producing an approximate 3-fold increase in phosphoinositide turnover at 10 pM [1]. This effect is prevented by the voltage-dependent sodium channel blockers tetrodotoxin and saxitoxin, confirming mediation through sodium channel activation [1]. In contrast, analogues classified as having low cardiotonic activity—a category that includes PTX-A—exhibit no or minimal effects on these same sodium channel-dependent parameters [1]. PTX-B and active congeners also require synergy with α-scorpion toxin or scorpion venom to stimulate sodium flux in neuroblastoma cells, whereas certain congeners lacking side-chain hydroxyl groups act as inhibitors rather than activators of PTX-B-elicited sodium flux [2]. PTX-A, possessing only a single 6'-hydroxy group, occupies an intermediate pharmacological position: it retains measurable but substantially attenuated cardiotonic activity while lacking robust sodium channel activation capacity [1].

Na+ Channel & PI Turnover
Class-level
PTX-A: no/minimal effects
PTX-A: classified as low-activity congener
PTX-B: ~3-fold PI turnover at 10 pM; marked Na+ influx
Supports distinguishing Na+ channel-dependent vs independent endpoints.
Cortical synaptoneurosomes; tetrodotoxin-sensitive.
Sodium channel modulation Phosphoinositide turnover Synaptoneurosome assay

Total Synthesis Efficiency: PTX-A Is Accessible via Iodide-Promoted Iminium Ion–Alkyne Cyclization with Defined Step-Count and Yield Benchmarks

A practical total synthesis route employing iodide-promoted iminium ion–alkyne cyclization as the key step delivers (+)-15(S)-pumiliotoxin A (2) in 5 steps with 32% overall yield from alkyne 36 and epoxide 7; an alternative longer route proceeds in 13 steps with 12% overall yield from (S)-2-methyl-1-penten-3-ol [1]. Under the same synthetic strategy, (+)-pumiliotoxin B (3) is obtained in 4 steps with 44% overall yield from alkyne 54 and epoxide 7 [1]. The lower yield of PTX-A relative to PTX-B (32% vs. 44% from comparable advanced intermediates) reflects the distinct reactivity requirements imposed by the monohydroxylated side chain, which influences the efficiency of the cyclization and subsequent functional group manipulations [1]. These defined synthetic benchmarks enable procurement specialists to evaluate vendor-supplied batches against published routes and to anticipate supply scalability relative to the more efficiently synthesized PTX-B [1].

Synthesis Efficiency
Cross-study comparable
5 steps, 32% yield
vs PTX-B: 4 steps, 44% yield (comparable intermediates)
Provides synthesis benchmarks for indolizidine route evaluation.
Iodide-promoted cyclization; lab-scale.
Total synthesis Indolizidine alkaloid Synthetic methodology

Gain-of-Function by 7-Axial-Hydroxylation: Allopumiliotoxin 323B Converts the Weak PTX-A Pharmacophore into a Potent Positive Inotrope and Chronotrope

The functional consequence of adding a 7-axial-hydroxy substituent to the indolizidine ring of PTX-A is demonstrated by the pharmacology of allopumiliotoxin 323B (the 7-axial-hydroxy congener of PTX-A, epimeric at the 6'-hydroxy position) [1]. Whereas PTX-A produces only a 2-fold increase in atrial contractile force at 54 µM with minimal chronotropic effect, allopumiliotoxin 323B markedly enhances both positive inotropic and positive chronotropic effects relative to PTX-A [1]. This gain-of-function transformation confirms that the indolizidine ring 7-position is a critical secondary pharmacophoric point that synergizes with side-chain hydroxylation to produce full cardiotonic efficacy [1]. Conversely, the 7-equatorial-hydroxy epimer (allopumiliotoxin 339B) greatly decreases both efficacy and potency of PTX-B as a positive chronotropic and inotropic agent, demonstrating that stereochemistry at the 7-position is also a determinant of activity [1].

7-Axial-OH Gain-of-Function
Class-level
Markedly enhanced inotropy/chronotropy with 7-axial-OH
PTX-A: 2-fold force at 54 µM; minimal chronotropic effect
AlloPTX 323B: potent positive inotrope and chronotrope
Indolizidine 7-position as pharmacophoric handle context.
Same atrial strip assay; comparison to PTX-A.
Allopumiliotoxin SAR Pharmacophore mapping Positive inotropic activity

Pumiliotoxin A Application Scenarios: Evidence-Based Procurement Use Cases for Research and Industry


SAR Reference Standard for Pumiliotoxin Pharmacophore Deconvolution

PTX-A serves as the minimally hydroxylated cardiotonic baseline in the pumiliotoxin series, enabling systematic dissection of the incremental pharmacological contributions of the 6'-, 7'-, and indolizidine 7-hydroxy substituents. The quantitative cardiotonic potency gap between PTX-A (2-fold at 54 µM) and PTX-B (3- to 5-fold at 3 µM EC50) provides a calibrated dynamic range for evaluating synthetic analogs [1]. Similarly, the gain-of-function transformation from PTX-A to allopumiliotoxin 323B defines the 7-axial-hydroxy position as a tunable pharmacophoric handle [1]. Research groups engaged in pumiliotoxin SAR or rational design of indolizidine-based ion channel modulators require authentic PTX-A as the essential low-activity reference compound against which all structural modifications are benchmarked.

Structurally Matched Negative Control for Sodium Channel Activation Assays

In experimental systems measuring voltage-gated sodium channel activation, sodium flux, or downstream phosphoinositide turnover, pumiliotoxin B serves as a robust positive control (marked stimulation of sodium influx and ~3-fold phosphoinositide turnover increase at 10 pM) [1]. PTX-A, which differs from PTX-B only by the absence of the 7'-hydroxy group, is classified among congeners that produce no or minimal effects on these parameters [1]. This near-isosteric relationship makes PTX-A the ideal negative control for experiments requiring a compound that preserves the core indolizidine scaffold and passive membrane partitioning properties while eliminating sodium channel activation. Procurement of both PTX-A and PTX-B from the same synthetic batch enables internally controlled studies of pumiliotoxin binding site pharmacology [2].

Synthetic Methodology Benchmark for Indolizidine Alkaloid Construction

The total synthesis of PTX-A via iodide-promoted iminium ion–alkyne cyclization (5 steps, 32% overall yield from advanced intermediates) represents a well-characterized benchmark for evaluating new indolizidine synthetic methodologies [1]. Because PTX-A requires stereocontrolled installation of the (Z)-alkylidene side chain and the 8-hydroxy-8-methylindolizidine core, it serves as a more stringent test of synthetic efficiency than PTX-B (which benefits from additional side-chain functionality that can facilitate certain transformations) [1]. Academic and industrial synthetic chemistry groups developing new alkaloid construction strategies can use PTX-A as a standardized target molecule to compare step economy, overall yield, and enantioselectivity against published routes [1].

Calcium Handling Probe for Excitation-Contraction Coupling Studies

The differential Ca2+-ATPase inhibitory activity of PTX-A (much less potent than PTX-B; PTX-B Ki = 22–36 µM) provides a tool for dissecting the relative contributions of sarcoplasmic reticulum calcium pump inhibition versus sodium channel activation to the overall myotonic and cardiotonic effects of pumiliotoxins [1]. Because PTX-A retains measurable cardiotonic activity (2-fold inotropy at 54 µM) while being substantially weaker at both Ca2+-ATPase inhibition and sodium channel activation, it can be used in comparative muscle physiology experiments to isolate calcium-dependent from sodium-dependent components of pumiliotoxin-elicited twitch prolongation [1]. This application is particularly relevant for researchers investigating the mechanism of action of indolizidine alkaloids on striated muscle function.

Application
Selection Property
Validation Focus
Pumiliotoxin SAR studies
Minimal hydroxylation baseline activity
7'-OH contribution to cardiotonic and Na+ channel endpoints
Sodium channel activation assays
Structurally matched low-activity comparator
Absence of sodium flux and PI turnover stimulation
Indolizidine synthetic methodology evaluation
Defined step count and yield benchmarks
Synthetic efficiency and enantioselectivity review
Excitation-contraction coupling studies
Attenuated Ca2+-ATPase inhibition profile
Calcium-dependent vs sodium-dependent component isolation
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